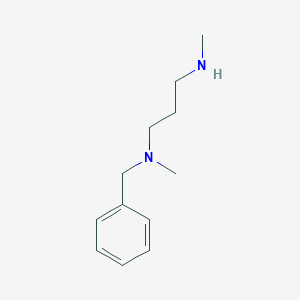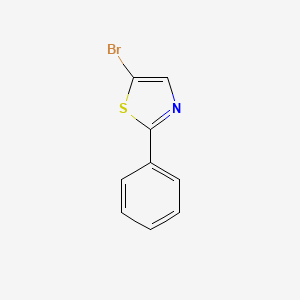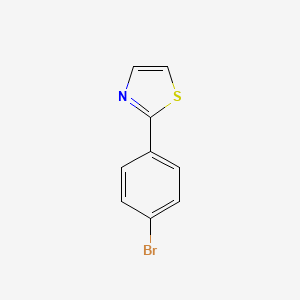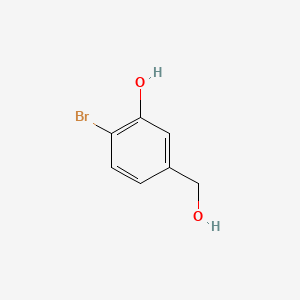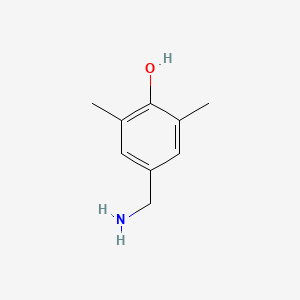
4-(Aminométhyl)-2,6-diméthylphénol
Vue d'ensemble
Description
4-(Aminomethyl)-2,6-dimethylphenol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Aminomethyl)-2,6-dimethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)-2,6-dimethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dérivé d'acide aminé non naturel
“4-(Aminométhyl)-2,6-diméthylphénol” agit comme un dérivé d'acide aminé non naturel. Cette application est significative dans le domaine de la biochimie où de tels dérivés sont utilisés pour étudier la structure et la fonction des protéines, ou pour créer de nouvelles protéines avec des propriétés modifiées .
Agent antifibrinolytique
Le composé est utilisé comme un agent antifibrinolytique de type 2. Les antifibrinolytiques sont importants dans la recherche médicale et les applications cliniques pour réduire les saignements excessifs en inhibant la dégradation des caillots de fibrine .
Synthèse organique
En chimie organique, “this compound” est utilisé dans la synthèse de divers composés organiques. Il sert de bloc de construction pour créer des molécules complexes, qui peuvent être utilisées dans le développement de médicaments et d'autres recherches chimiques.
Catalyse
Ce composé est également utilisé comme catalyseur dans les réactions biochimiques. Les catalyseurs sont essentiels pour augmenter la vitesse des réactions chimiques, ce qui est bénéfique à la fois dans les milieux de recherche et les processus industriels.
Études d'inhibition enzymatique
Le composé a des applications dans l'étude de l'inhibition d'enzymes telles que les monoamine oxydases (MAO) et les cholinesterases (ChE). Ces études sont essentielles pour comprendre les mécanismes d'action de divers médicaments et pour le développement de nouveaux agents thérapeutiques .
Réactif dans les réactions biochimiques
Enfin, “this compound” est utilisé comme réactif dans les réactions biochimiques. En tant que réactif, il peut réagir avec d'autres composés pour former de nouveaux produits, ce qui est essentiel dans les protocoles expérimentaux et le développement de tests.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(aminomethyl)-2,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,11H,5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNPLEYSBNPOLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546276 | |
| Record name | 4-(Aminomethyl)-2,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876-15-3 | |
| Record name | 4-(Aminomethyl)-2,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

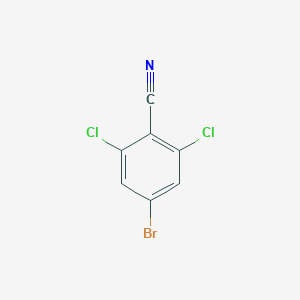


![Benzo[b]thiophen-6-ylmethanol](/img/structure/B1282835.png)

